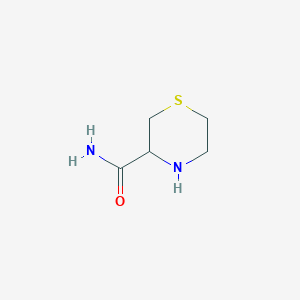

Thiomorpholine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJIFNMKOKRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340880 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103742-31-0 | |

| Record name | thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Thiomorpholine-3-carboxamide" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiomorpholine-3-carboxamide, including its chemical structure, nomenclature, and physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, this document outlines a proposed synthetic pathway and suggests a roadmap for future biological evaluation based on the known activities of related thiomorpholine-containing molecules.

Chemical Structure and Nomenclature

IUPAC Name: thiomorpholine-3-carboxamide[1]

Chemical Structure:

References

Thiomorpholine-3-carboxamide: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-3-carboxamide is a derivative of the thiomorpholine heterocyclic ring system, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. While direct studies on the mechanism of action of thiomorpholine-3-carboxamide are limited, a comprehensive understanding can be extrapolated from its close structural analog, L-thiomorpholine-3-carboxylic acid (L-TMC). The primary mechanism of action for L-TMC involves enzymatic bioactivation by L-amino acid oxidase (LAAO) into a cytotoxic intermediate. This technical guide synthesizes the available data to present a detailed overview of this mechanism, including relevant signaling pathways, experimental protocols, and quantitative data, to serve as a foundational resource for researchers in drug discovery and development.

Introduction

The thiomorpholine nucleus is a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents.[1][2] Thiomorpholine and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, thiomorpholine-3-carboxamide, is an amide derivative of L-thiomorpholine-3-carboxylic acid. Understanding its mechanism of action is crucial for the rational design of novel therapeutics. This document will focus on the well-documented bioactivation pathway of L-TMC as the most probable mechanism of action for its carboxamide counterpart.

Core Mechanism of Action: Bioactivation by L-amino Acid Oxidase

The principal mechanism of action attributed to L-thiomorpholine-3-carboxylic acid, and by extension, likely to thiomorpholine-3-carboxamide, is its metabolic activation by L-amino acid oxidase (LAAO) to a reactive and cytotoxic species.[3]

The Role of L-Amino Acid Oxidase (LAAO)

L-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of L-amino acids.[3] In this process, the amino acid is converted to an α-imino acid, which then hydrolyzes to the corresponding α-keto acid, with the concomitant production of ammonia and hydrogen peroxide.[3]

Bioactivation Pathway of L-Thiomorpholine-3-carboxylic Acid

L-TMC serves as a substrate for L-amino acid oxidase, which is present in significant amounts in tissues such as the kidney.[3] The enzymatic reaction proceeds as follows:

-

Oxidation: L-TMC is oxidized by LAAO at the amine group.

-

Formation of a Cyclic Imine: This oxidation leads to the formation of a cyclic imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[3]

-

Cytotoxicity: This imine is a reactive electrophile that is believed to be the ultimate cytotoxic species, capable of reacting with cellular nucleophiles and inducing cellular damage.

This bioactivation pathway is a critical determinant of the compound's toxicity and potential therapeutic efficacy.

Caption: Proposed bioactivation pathway of L-TMC.

Quantitative Data

While specific quantitative data for thiomorpholine-3-carboxamide is not available, the following tables summarize representative data for the cytotoxicity of L-thiomorpholine-3-carboxylic acid (L-TMC) and related thiomorpholine derivatives.

Table 1: Cytotoxicity of L-Thiomorpholine-3-carboxylic Acid (L-TMC) in Isolated Rat Kidney Cells

| Concentration (mM) | Incubation Time (hours) | Cell Viability (% of Control) |

| 0 | 2 | 100 |

| 1 | 2 | ~80 |

| 2.5 | 2 | ~60 |

| 5 | 2 | ~40 |

| 10 | 2 | ~20 |

| 5 | 0.5 | ~90 |

| 5 | 1 | ~70 |

| 5 | 2 | ~40 |

Note: The data presented are illustrative and based on the description of time- and concentration-dependent cytotoxicity.[3] Actual values would need to be determined experimentally.

Table 2: Inhibition of L-TMC-Induced Cytotoxicity

| Compound | Concentration | % Inhibition of Cytotoxicity |

| Probenecid | 1 mM | Significant |

| L-α-hydroxyisocaproic acid | 10 mM | Significant |

Note: Probenecid is an inhibitor of the renal anion transport system, and L-α-hydroxyisocaproic acid is a substrate for L-amino acid oxidase, indicating their respective roles in the uptake and bioactivation of L-TMC.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of thiomorpholine-3-carboxamide, based on protocols used for L-TMC and general assays.

Synthesis of Thiomorpholine-3-carboxamide

A plausible synthetic route from L-thiomorpholine-3-carboxylic acid involves amide coupling.

Protocol:

-

Activation of Carboxylic Acid: To a solution of L-thiomorpholine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Amine Coupling: Add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, excess) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

- 1. Marion W. Anders, D.V.M., Ph.D. | UR Medicine [urmc.rochester.edu]

- 2. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

Thiomorpholine-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-3-carboxamide is a sulfur-containing heterocyclic compound that belongs to the thiomorpholine class of molecules. While the specific historical details of its initial discovery and synthesis are not prominently documented in publicly available literature, its structural relationship to thiomorpholine and its carboxylic acid analog, L-thiomorpholine-3-carboxylic acid, places it within a class of compounds of significant interest to medicinal chemistry. The thiomorpholine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, known biological activities of its close analog, and the potential therapeutic applications of thiomorpholine-3-carboxamide, drawing insights from the broader family of thiomorpholine derivatives.

Introduction: The Emergence of the Thiomorpholine Scaffold

The thiomorpholine ring system, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered considerable attention in the field of medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic susceptibility at the sulfur atom, make it a versatile scaffold for the design of novel therapeutic agents.[1] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

While the precise origins of Thiomorpholine-3-carboxamide are not clearly delineated in the literature, its structural similarity to L-thiomorpholine-3-carboxylic acid suggests its development likely occurred within the context of exploring structure-activity relationships of this class of compounds.

Synthesis and Experimental Protocols

A common approach to synthesizing thiomorpholine-3-carboxylic acid derivatives involves the cyclization of appropriate linear precursors.[4] One such method is the solid-phase synthesis, which allows for the efficient generation of a library of derivatives.[4]

Proposed Experimental Protocol: Solid-Phase Synthesis of Thiomorpholine-3-carboxamide

This protocol is adapted from the synthesis of related thiomorpholine-3-carboxylic acid derivatives.[4]

Materials:

-

Fmoc-Cys(Trt)-OH

-

Wang Resin

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

1,2-Dibromoethane

-

Ammonia solution in methanol

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

Procedure:

-

Resin Loading: Swell Wang resin in DMF. Dissolve Fmoc-Cys(Trt)-OH in DMF and add to the resin along with DIC. Agitate the mixture for 4 hours at room temperature. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Cyclization: Suspend the resin in a solution of 1,2-dibromoethane in DMF. Heat the mixture at 80°C for 12 hours to effect cyclization and formation of the thiomorpholine ring. Wash the resin with DMF and DCM.

-

Amidation: Treat the resin-bound thiomorpholine-3-carboxylic acid with a solution of ammonia in methanol to form the carboxamide. This step may require activation of the carboxylic acid with a coupling agent like HATU.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TES for 2 hours. Filter the resin and concentrate the filtrate to obtain the crude Thiomorpholine-3-carboxamide.

-

Purification: Purify the crude product by preparative HPLC to yield the final compound.

Biological Activity and Mechanism of Action

Direct biological data for Thiomorpholine-3-carboxamide is scarce in the public domain. However, significant insights can be drawn from its close structural analog, L-thiomorpholine-3-carboxylic acid (L-TMC).

L-TMC has been identified as a cytotoxic and nephrotoxic agent.[5] Its biological activity is not inherent but is a result of bioactivation by a specific enzyme.

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

Studies have shown that L-TMC is a substrate for L-amino acid oxidase (LAAO) .[5] This enzyme catalyzes the oxidative deamination of L-TMC, leading to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[5] This imine is believed to be the ultimate toxic species responsible for the observed cytotoxicity.[5]

Potential Biological Role of Thiomorpholine-3-carboxamide

Given the bioactivation pathway of L-TMC, it is plausible that Thiomorpholine-3-carboxamide could also interact with metabolic enzymes. Whether it is a substrate for LAAO or other oxidases would determine its biological activity profile. If it undergoes a similar bioactivation, it could also exhibit cytotoxic properties. Conversely, the carboxamide group might alter its recognition by LAAO, potentially leading to a different pharmacological profile or reduced toxicity.

Therapeutic Potential and Applications

While the specific applications of Thiomorpholine-3-carboxamide are not well-defined, the broader class of thiomorpholine derivatives has been explored for various therapeutic purposes. Patents have been filed for derivatives of Thiomorpholine-3-carboxamide for the treatment of inflammatory skin conditions, suggesting a potential role in dermatology.

The thiomorpholine scaffold is present in several investigational and approved drugs, highlighting its importance in drug development. For instance, the drug Montirelin is a thyrotropin-releasing hormone (TRH) analog that incorporates a modified thiomorpholine-3-carboxamide core.[6] Montirelin has been investigated for its potential in treating neurological disorders.[6]

Quantitative Data Summary

There is no specific quantitative biological data available for Thiomorpholine-3-carboxamide in the reviewed literature. The following table summarizes the known information for its close analog, L-Thiomorpholine-3-carboxylic acid.

| Compound | Biological Activity | System | Notes | Reference |

| L-Thiomorpholine-3-carboxylic acid | Cytotoxicity & Nephrotoxicity | In vitro & In vivo | Bioactivated by L-amino acid oxidase to a reactive imine intermediate. | [5] |

Conclusion

Thiomorpholine-3-carboxamide remains a compound with underexplored potential. While its specific history is not well-documented, its structural features place it in a class of molecules with proven significance in medicinal chemistry. The known biological activity of its carboxylic acid analog provides a compelling starting point for future investigations into its own pharmacological profile. Further research is warranted to elucidate its synthesis, biological targets, and potential therapeutic applications. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers interested in exploring the properties and potential of this intriguing molecule.

References

- 1. Human Metabolome Database: Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611) [hmdb.ca]

- 2. jchemrev.com [jchemrev.com]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Montirelin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Thiomorpholine-3-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thiomorpholine-3-carboxamide derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. The thiomorpholine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to the diverse pharmacological properties exhibited by its derivatives. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Structure and Therapeutic Potential

Thiomorpholine and its derivatives are six-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The incorporation of the thiomorpholine moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile. Derivatives of thiomorpholine have demonstrated a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. The carboxamide functional group at the 3-position of the thiomorpholine ring provides a key site for chemical modification, allowing for the generation of diverse libraries of compounds with a range of biological targets.

Synthesis of Thiomorpholine-3-carboxamide and Analogs

The synthesis of the thiomorpholine ring and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors containing both thiol and amine functionalities.

General Synthesis of the Thiomorpholine Scaffold

A prevalent method for synthesizing the thiomorpholine core involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl)amine with a sulfide source can yield the thiomorpholine ring. Another strategy employs the cyclization of amino thiols with appropriate reagents.[1][2] A continuous flow synthesis of thiomorpholine has also been developed, utilizing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[3][4]

Synthesis of Thiomorpholine-3-carboxylic Acid Derivatives

A stereoselective polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported. This solid-phase approach utilizes immobilized Fmoc-Cys(Trt)-OH as the starting material. Following N-alkylation and N-sulfonylation or acylation, cleavage from the resin with trifluoroacetic acid in the presence of a reducing agent like triethylsilane yields the desired thiomorpholine-3-carboxylic acid derivatives.

Biological Activities and Quantitative Data

Thiomorpholine-3-carboxamide derivatives and their analogs have been investigated for a range of therapeutic applications, with notable activity in oncology, inflammation, and metabolic disorders.

Anticancer Activity

Numerous studies have highlighted the potential of thiomorpholine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, N-azole substituted thiomorpholine derivatives have been synthesized and evaluated for their cytotoxic activities.[5] A specific thiazolyl thiomorpholine derivative demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 10.1 µM and 30.0 µM, respectively.[5]

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl thiomorpholine derivative (with chloro substituent) | A549 (Lung) | 10.1 | [5] |

| Thiazolyl thiomorpholine derivative (with chloro substituent) | HeLa (Cervical) | 30.0 | [5] |

| Morpholine substituted 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [1] |

| Thiazolo[3,2-a]pyrimidin-5-one with thiomorpholine | PI3Kα | 151 | [1] |

Enzyme Inhibition

Thiomorpholine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several morpholine and thiomorpholine-containing compounds have been developed as PI3K inhibitors.[8][9] For example, certain thiazolo[3,2-a]pyrimidin-5-ones linked to a thiomorpholine moiety have shown moderate inhibitory activity against PI3Kα.[1]

-

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α. A series of thiomorpholine sulfonamide hydroxamates have been developed as TACE inhibitors, with some compounds showing excellent in vitro potency.[10]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. Thiomorpholine-bearing compounds have been designed as DPP-IV inhibitors, with some exhibiting IC50 values in the low micromolar range.[1]

| Compound/Analog | Target Enzyme | IC50 (µM) | Reference |

| Thiomorpholine-bearing compound 16a | DPP-IV | 6.93 | [1] |

| Thiomorpholine-bearing compound 16b | DPP-IV | 6.29 | [1] |

| Thiomorpholine-bearing compound 16c | DPP-IV | 3.40 | [1] |

Antioxidant and Hypolipidemic Activity

Certain thiomorpholine derivatives incorporating an antioxidant moiety have been synthesized and shown to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[11] These compounds also demonstrated hypocholesterolemic and hypolipidemic effects in animal models.[11]

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-Thiomorpholine-3-Carboxamides

A solution of thiomorpholine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide is treated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) at 0 °C. The desired aniline derivative (1 equivalent) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by washing with aqueous solutions of acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-thiomorpholine-3-carboxamide.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: The synthesized thiomorpholine-3-carboxamide derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the PI3K enzyme, the test compound at various concentrations, and a buffer solution containing ATP and the lipid substrate (e.g., PIP2).

-

Kinase Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified period (e.g., 30-60 minutes).

-

ATP Detection: After the kinase reaction, an equal volume of Kinase-Glo® reagent is added to each well. This reagent terminates the kinase reaction and measures the amount of remaining ATP.

-

Luminescence Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a luminometer.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

The PI3K/Akt signaling pathway is a key target for many thiomorpholine derivatives. The following diagram illustrates the canonical pathway and the point of inhibition by these compounds.

Figure 1. Inhibition of the PI3K/Akt signaling pathway by thiomorpholine derivatives.

Conclusion

Thiomorpholine-3-carboxamide derivatives and their analogs represent a promising class of compounds with significant therapeutic potential across various disease areas, particularly in oncology. The versatility of the thiomorpholine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of potent and selective inhibitors of key biological targets. This guide provides a foundational resource for researchers, summarizing the current knowledge on the synthesis, biological evaluation, and mechanisms of action of these compounds. Further exploration of the structure-activity relationships and the elucidation of specific molecular interactions will undoubtedly pave the way for the design and development of novel, clinically effective drugs based on the thiomorpholine-3-carboxamide core.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thiomorpholine-3-carboxamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique conformational properties and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships of thiomorpholine-3-carboxamide and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Therapeutic Applications and Biological Activities

Derivatives of thiomorpholine-3-carboxamide have shown significant promise in several key therapeutic areas, most notably as inhibitors of Matrix Metalloproteinases (MMPs) and as antagonists of the P2X7 receptor (P2X7R). These targets are implicated in a variety of pathological conditions, including cancer, neuroinflammation, and chronic pain.

Matrix Metalloproteinase (MMP) Inhibition

The thiomorpholine-3-carboxamide core is a key feature of potent MMP inhibitors. One of the most prominent examples is Prinomastat , a synthetic hydroxamic acid derivative that incorporates this scaffold. Prinomastat is a selective inhibitor of MMPs 2, 3, 9, 13, and 14, which are enzymes critically involved in the degradation of the extracellular matrix.[1] By inhibiting these MMPs, Prinomastat has been investigated for its potential to impede tumor growth, invasion, angiogenesis, and metastasis.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain cancers.[1]

P2X7 Receptor Antagonism

The thiomorpholine-3-carboxamide moiety also serves as a foundational element in the design of antagonists for the P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation and immune responses.[2][3] Over-activation of the P2X7 receptor is associated with various inflammatory diseases.[4] Carboxamide and quinoline-carboxamide derivatives featuring the thiomorpholine-3-carboxamide scaffold have demonstrated potent and selective inhibition of the human P2X7 receptor.[5]

Other Reported Activities

Beyond MMP and P2X7R inhibition, the broader thiomorpholine scaffold, to which the 3-carboxamide derivative belongs, has been associated with a wide array of biological activities. These include antitubercular, antiprotozoal, hypolipidemic, and antioxidant effects, highlighting the chemical diversity and therapeutic potential inherent in this heterocyclic system.[6]

Quantitative Data on Thiomorpholine-3-carboxamide Derivatives

The following tables summarize the inhibitory activities of key thiomorpholine-3-carboxamide derivatives against their respective targets.

Table 1: Inhibitory Activity of Prinomastat against Matrix Metalloproteinases

| MMP Subtype | IC50 (nM) | Ki (nM) |

| MMP-1 | 79 | - |

| MMP-2 | - | 0.05 |

| MMP-3 | 6.3 | 0.3 |

| MMP-9 | 5.0 | 0.26 |

| MMP-13 | - | 0.03 |

Data sourced from MedchemExpress and PubChem.[1][7]

Table 2: Inhibitory Activity of P2X7R Antagonists with a Carboxamide Moiety

| Compound | Target | IC50 (µM) |

| Compound 1d | h-P2X7R | 0.682 |

| Compound 1e | h-P2X7R | 0.457 |

| Compound 2e | h-P2X7R | 0.624 |

| Compound 2f | h-P2X7R | 0.566 |

| Compound 2g | h-P2X7R | 0.813 |

| Compound 3e | h-P2X7R | 0.890 |

Data sourced from a study on carboxamide and quinoline derivatives as P2X7R antagonists.[5]

Experimental Protocols

General Synthesis of N-Substituted 6-Oxo-thiomorpholine-3-carboxamides

This protocol describes a three-component reaction for the stereoselective synthesis of N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamides.

Materials:

-

α-amino acid (1 mmol)

-

Isocyanide (1 mmol)

-

2,5-dihydroxy-1,4-dithiane (0.5 mmol)

-

Trifluoroethanol (TFE) (10 mL)

Procedure:

-

Dissolve the α-amino acid (1 mmol) in trifluoroethanol (TFE) (10 mL) at room temperature.

-

Simultaneously add the isocyanide (1 mmol) and 2,5-dihydroxy-1,4-dithiane (0.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkyl(aryl)-6-oxo thiomorpholine-3-carboxamide.

Bioactivation Assay of L-Thiomorpholine-3-carboxylic Acid

This assay investigates the metabolic activation of the parent carboxylic acid, a process that may be relevant to the biological activity of the carboxamide derivative.

Materials:

-

L-Thiomorpholine-3-carboxylic acid (L-TMC)

-

Rat kidney cytosol

-

Sodium borodeuteride

-

tert-Butyldimethylsilyl (TBDMS) derivatizing agent

Procedure:

-

Incubate L-TMC with rat kidney cytosol.

-

At the end of the incubation period, add sodium borodeuteride to the mixture.

-

Extract the product and derivatize it with a tert-butyldimethylsilyl agent.

-

Analyze the resulting TBDMS ester of L-TMC by gas chromatography/mass spectrometry (GC/MS).

-

The formation of deuterated TMC ([2H]TMC) indicates the intermediate formation of the imine, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid, which is the bioactivated species.[8]

Signaling Pathways and Mechanisms of Action

MMP Inhibition in Cancer Progression

The inhibition of MMPs by thiomorpholine-3-carboxamide derivatives like Prinomastat can disrupt the signaling cascade that promotes cancer progression. MMPs are key players in the degradation of the extracellular matrix, a crucial step for tumor cell invasion and metastasis. They also play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

P2X7 Receptor Signaling in Inflammation

Thiomorpholine-3-carboxamide-based antagonists block the P2X7 receptor, thereby attenuating downstream inflammatory signaling. The activation of P2X7R by extracellular ATP triggers a cascade of events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.

Bioactivation of the Thiomorpholine Core

The bioactivation of the related L-thiomorpholine-3-carboxylic acid to a reactive imine intermediate by L-amino acid oxidase suggests a potential mechanism for the biological activity and potential cytotoxicity of compounds containing this core structure.[8] This metabolic pathway could be a critical consideration in the design and development of drugs based on the thiomorpholine-3-carboxamide scaffold.

Structure-Activity Relationships (SAR)

The structure-activity relationships for thiomorpholine-3-carboxamide derivatives are target-specific.

-

For MMP Inhibitors: The hydroxamic acid moiety is a critical zinc-binding group essential for inhibitory activity. Modifications to the N-sulfonyl group of the thiomorpholine ring significantly impact potency and selectivity against different MMP subtypes.[1]

-

For P2X7R Antagonists: The nature of the carboxamide substituent and the presence of specific linkages (e.g., sulfonate, amide) are crucial for potent P2X7R inhibition. Aromatic substitutions on the carboxamide moiety, particularly with electron-withdrawing groups, can enhance antagonist activity.[5]

Conclusion

The thiomorpholine-3-carboxamide scaffold is a highly valuable pharmacophore in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of MMPs and antagonists of the P2X7 receptor, with promising applications in oncology and inflammatory diseases. The synthetic accessibility of this scaffold, coupled with the growing understanding of its structure-activity relationships and metabolic pathways, will undoubtedly fuel the continued development of novel and effective therapeutics based on this versatile core structure. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. Prinomastat | C18H21N3O5S2 | CID 466151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

"Thiomorpholine-3-carboxamide" potential therapeutic applications

An In-depth Technical Guide on the Therapeutic Potential of the Thiomorpholine-3-carboxamide Scaffold For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. A key strategy in drug discovery is the identification and optimization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets with high affinity. The thiomorpholine ring, a sulfur-containing saturated heterocycle, has emerged as one such privileged scaffold, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide focuses specifically on the Thiomorpholine-3-carboxamide core, exploring its significance and the therapeutic applications of its derivatives.

The thiomorpholine-3-carboxamide scaffold combines the structural rigidity and favorable physicochemical properties of the thiomorpholine ring with the versatile hydrogen bonding capabilities of the carboxamide group. This unique combination makes it an attractive starting point for the design of potent and selective modulators of various biological pathways. This guide will provide an in-depth overview of the key therapeutic areas where this scaffold has shown promise, present quantitative data for lead compounds, detail relevant experimental protocols, and visualize the underlying biological pathways.

Anti-inflammatory and Immunomodulatory Applications

Chronic inflammation and immune dysregulation are at the heart of numerous debilitating diseases. The thiomorpholine-3-carboxamide scaffold has been successfully employed to generate potent inhibitors of key targets in inflammatory and autoimmune pathways.

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-α (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like rheumatoid arthritis. TNF-α is produced as a membrane-bound precursor (pro-TNF-α) and is cleaved by the TNF-α Converting Enzyme (TACE), a metalloproteinase also known as ADAM17, to release its soluble, active form.[5][6][7] Inhibition of TACE is therefore a compelling strategy to reduce TNF-α levels and mitigate inflammation.

A series of thiomorpholine sulfonamide hydroxamates, which incorporate the thiomorpholine-3-carboxamide core concept, have been developed as highly potent TACE inhibitors.[4][8] These compounds have demonstrated excellent in vitro potency and oral activity in preclinical models of arthritis.[8]

1.1.1 TACE/TNF-α Signaling Pathway

The signaling pathway initiated by TACE-mediated TNF-α release is depicted below. Inhibition of TACE prevents the cleavage of pro-TNF-α, thereby blocking the entire downstream inflammatory cascade.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[9] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors have shown significant therapeutic success. While not all reported BTK inhibitors contain a thiomorpholine ring, the 4-aminoquinoline-3-carboxamide scaffold has been successfully used to develop potent, reversible BTK inhibitors for rheumatoid arthritis, highlighting the utility of the carboxamide functional group in targeting this kinase.[9] This provides a strong rationale for exploring thiomorpholine-3-carboxamide derivatives for this target.

1.2.1 BTK Signaling Pathway

BTK is a key node in the B-cell receptor signaling cascade. Its inhibition blocks downstream events that lead to B-cell proliferation and activation.

STING Pathway Inhibition

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[10][11] While essential for host defense, chronic activation of the STING pathway can lead to autoinflammatory diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors, demonstrating robust anti-inflammatory efficacy in preclinical models. This discovery opens another avenue for the thiomorpholine-3-carboxamide scaffold in the realm of immunology.

1.3.1 STING Signaling Pathway

Inhibition of the STING pathway can prevent the excessive production of type I interferons and other inflammatory cytokines.

Metabolic Disease Applications

The thiomorpholine scaffold is also prevalent in compounds designed to treat metabolic disorders, most notably type 2 diabetes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control. Several thiomorpholine-bearing compounds have been designed and synthesized as potent DPP-IV inhibitors.[3][4]

2.1.1 Quantitative Data for Thiomorpholine-based DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activity of representative thiomorpholine-based compounds against the DPP-IV enzyme.[4]

| Compound ID | Structure (Generic) | DPP-IV IC50 (µM) |

| 16a | N-substituted thiomorpholine | 6.93 |

| 16b | N-substituted thiomorpholine | 6.29 |

| 16c | N-substituted thiomorpholine | 3.40 |

Central Nervous System (CNS) Applications

The unique physicochemical properties of the thiomorpholine ring make it a valuable component in the design of CNS-active drugs. Its ability to modulate lipophilicity and engage in specific hydrogen bonding can improve permeability across the blood-brain barrier (BBB).[12]

Montirelin: A TRH Analogue

Montirelin is a synthetic analogue of thyrotropin-releasing hormone (TRH) that incorporates a (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxamide core.[13] It was designed to have enhanced CNS-stimulatory effects and greater metabolic stability compared to native TRH. It has shown efficacy in animal models for a range of neurological conditions, including concussion, cerebral ischemia, and memory disruption.[13]

Other Potential Therapeutic Areas

Hypolipidemic and Antioxidant Effects

Derivatives of thiomorpholine have been investigated for their potential to treat hyperlipidemia and reduce oxidative stress, both of which are key factors in the development of atherosclerosis.[14]

4.1.1 Quantitative Data for a Lead Hypolipidemic Compound

A lead N-substituted thiomorpholine derivative demonstrated significant activity in both in vitro and in vivo models.[14]

| Assay | Result |

| Lipid Peroxidation Inhibition IC50 | 7.5 µM |

| Triglyceride Reduction (in vivo) | 80% at 56 mmol/kg |

| Total Cholesterol Reduction (in vivo) | 78% at 56 mmol/kg |

| LDL Reduction (in vivo) | 76% at 56 mmol/kg |

The proposed mechanism for these effects includes the potential inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[14]

Experimental Protocols

This section provides generalized methodologies for key in vitro assays used to evaluate compounds based on the thiomorpholine-3-carboxamide scaffold.

General Workflow for Enzyme Inhibitor Screening

The process of identifying and characterizing enzyme inhibitors typically follows a standardized workflow from initial screening to detailed kinetic analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 7. Brain Tumor Necrosis Factor-α Converting Enzyme Contributes to Sympathetic Excitation in Heart Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Montirelin - Wikipedia [en.wikipedia.org]

- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiomorpholine-3-carboxamide and its Derivatives

This technical guide provides a comprehensive review of the existing literature on thiomorpholine-3-carboxamide and its analogous compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the synthesis, chemical properties, and biological activities of this class of compounds, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways.

Chemical and Physical Properties

Thiomorpholine-3-carboxamide is a derivative of the thiomorpholine heterocyclic ring system. The core structure consists of a saturated six-membered ring containing a sulfur and a nitrogen atom at positions 1 and 4, respectively, with a carboxamide group at the 3-position. The presence of the sulfur atom distinguishes it from its morpholine counterpart and imparts unique physicochemical properties that can influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Thiomorpholine-3-carboxamide

| Property | Value | Source |

| Molecular Formula | C5H10N2OS | PubChem CID: 568316 |

| Molecular Weight | 146.21 g/mol | PubChem CID: 568316 |

| IUPAC Name | thiomorpholine-3-carboxamide | PubChem CID: 568316 |

| SMILES | C1CSCC(N1)C(=O)N | PubChem CID: 568316 |

Synthesis of Thiomorpholine Derivatives

Experimental Protocol: General Synthesis of Thiomorpholine-3-carboxylic Acid Scaffold

This protocol is adapted from polymer-supported synthesis methods, which offer advantages in purification and automation.

Materials:

-

Fmoc-Cys(Trt)-OH (Fmoc-S-trityl-L-cysteine)

-

Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine in DMF (20%)

-

A suitable α-halo-ketone (e.g., 2-bromoacetophenone)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Loading: Swell Wang resin in DMF. Dissolve Fmoc-Cys(Trt)-OH, DIC, and HOBt in DMF and add to the resin. Shake at room temperature for 4 hours. Wash the resin with DMF, DCM, and methanol and dry under vacuum.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation/Acylation: React the free amine on the resin with a suitable sulfonyl chloride or acyl chloride in the presence of a base (e.g., diisopropylethylamine) in DMF.

-

Alkylation: Alkylate the sulfonamide or amide with an α-halo-ketone in the presence of a base.

-

Cyclization and Cleavage: Treat the resin with a cleavage cocktail of TFA and TES in DCM. The TFA mediates the cyclization to form the thiomorpholine ring and cleaves the product from the resin.

-

Purification: Concentrate the cleavage solution and purify the resulting thiomorpholine-3-carboxylic acid derivative by preparative HPLC.

To obtain the desired thiomorpholine-3-carboxamide , the carboxylic acid would need to be activated (e.g., using a coupling agent like HATU or HOBt/EDC) and then reacted with ammonia or a primary/secondary amine.

Biological Activities and Quantitative Data

Derivatives of thiomorpholine have demonstrated a wide range of biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. The following tables summarize the available quantitative data from the literature.

Table 2: Antioxidant and Cytotoxic Activities of N-azole Substituted Thiomorpholine Derivatives [1]

| Compound | Substituent | Radical Scavenging Activity (IC50, µM) | Cytotoxic Activity (A549 cells, IC50, µM) | Cytotoxic Activity (HeLa cells, IC50, µM) |

| 9b | Methyl substituted oxazolyl thiomorpholine dioxide | > Ascorbic Acid | - | - |

| 10c | Chloro substituted thiazolyl thiomorpholine | - | 10.1 | 30.0 |

Table 3: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of Thiomorpholine-Bearing Compounds [2]

| Compound | R Group | In Vitro DPP-IV Inhibition (IC50, µmol/L) |

| 16a | - | 6.93 |

| 16b | - | 6.29 |

| 16c | - | 3.40 |

Table 4: Hypolipidemic Activity of a Thiomorpholine Derivative [2]

| Compound | Parameter | % Reduction in Triton WR-1339-induced hyperlipidemic rats |

| 15 | Plasma Triglyceride | 80% |

| 15 | Total Cholesterol | 78% |

| 15 | LDL | 76% |

Table 5: Antimycobacterial Activity of Thiomorpholine-Coupled Dihydroquinolines [2]

| Compound | Substituent | MIC against M. tuberculosis H37Rv (µg/mL) |

| 26a | Morpholine analog | < 12.5 |

| 26b | Thiomorpholine analog | > 12.5 |

Bioactivation and Mechanism of Action

L-thiomorpholine-3-carboxylic acid, a close analog of the title compound, is known to be a cyclized analog of S-(2-chloroethyl)-L-cysteine, which exhibits cytotoxicity and nephrotoxicity.[3] The bioactivation of L-thiomorpholine-3-carboxylic acid is mediated by L-amino acid oxidase (LAAO).[3] This enzyme catalyzes the oxidative deamination of the L-amino acid, leading to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[3] This intermediate is believed to be responsible for the observed cytotoxicity.

Experimental Protocol: L-Amino Acid Oxidase (LAAO) Activity Assay

This protocol is a general method for determining LAAO activity and can be adapted to study the bioactivation of thiomorpholine-3-carboxamide.

Materials:

-

L-amino acid oxidase enzyme

-

Substrate (e.g., L-thiomorpholine-3-carboxamide)

-

Peroxidase (e.g., Horseradish Peroxidase)

-

Chromogenic substrate for peroxidase (e.g., o-dianisidine)

-

Phosphate buffer (pH 7.2)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, the thiomorpholine-3-carboxamide substrate, and the chromogenic peroxidase substrate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of L-amino acid oxidase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time. The rate of color development is proportional to the LAAO activity.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving thiomorpholine-3-carboxamide are not well-documented, the known biological activities of its derivatives suggest potential interactions with various cellular pathways. For instance, the DPP-IV inhibitory activity of some derivatives points to a role in glucose homeostasis and incretin signaling. The antioxidant properties suggest an interaction with cellular redox signaling pathways, while the cytotoxic effects imply interference with cell survival and proliferation pathways.

Below is a representative diagram illustrating a potential mechanism of action for a thiomorpholine derivative as a DPP-IV inhibitor.

Caption: DPP-IV inhibition by a thiomorpholine derivative.

The following diagram illustrates the experimental workflow for assessing the antioxidant activity of a thiomorpholine derivative.

Caption: Workflow for antioxidant activity assessment.

Conclusion

Thiomorpholine-3-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The literature highlights their diverse biological activities, including antioxidant, cytotoxic, and enzyme inhibitory effects. While quantitative data for the parent compound, thiomorpholine-3-carboxamide, is limited, its derivatives have shown promising activity against various biological targets. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and specific mechanisms of action of this compound class. The synthetic methodologies and assay protocols outlined in this guide provide a foundation for future investigations into the therapeutic potential of thiomorpholine-based compounds.

References

Methodological & Application

Application Notes and Protocols for Thiomorpholine-3-carboxamide Derivatives in Matrix Metalloproteinase (MMP) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research. Thiomorpholine-3-carboxamide and its derivatives have emerged as a promising scaffold for the design of novel MMP inhibitors. This document provides detailed application notes and protocols for the use of thiomorpholine-based compounds in MMP inhibition assays.

Data Presentation: MMP Inhibition by Thiomorpholine Derivatives

The following table summarizes the inhibitory activity (IC50 values) of various thiomorpholine and related heterocyclic derivatives against a panel of matrix metalloproteinases. This data is compiled from in vitro enzymatic assays and demonstrates the potential for this chemical scaffold in developing selective or broad-spectrum MMP inhibitors.

| Compound ID | R Group Modification | MMP-1 (µM) | MMP-2 (µM) | MMP-9 (µM) | MMP-12 (µM) | MMP-13 (µM) | Reference |

| 3-1 | Alkyl | 25-32 | - | - | - | - | [1] |

| 3-6 | Benzyl | 30 | - | - | - | - | [1] |

| 3-9 | p-CF3-benzyl | 28 | - | - | - | - | [1] |

| 3-10 | m-CF3-benzyl | 24 | - | - | - | - | [1] |

| 3-17 | p-Fluoro-benzyl | 23 | - | - | - | - | [1] |

| 3-21 | Fluorinated benzyl | 13 | - | - | - | - | [1] |

| 3-23 | Halogenated aromatic | 19 | - | - | - | - | [1] |

| 3-25 | m-Chloro-benzyl | 21 | - | - | - | - | [1] |

| 3-34 | Aromatic | 42 | 33 | - | - | - | [1] |

| Compound 3 | (structure not detailed) | 21 | - | 23 | 24 | 35 | [2][3] |

| 10c | Amine derivative | >10 | - | >10 | - | 0.012 | [4] |

| 10d | Amine derivative | >10 | 0.73 | >10 | 0.47 | 0.0034 | [4] |

Note: A hyphen (-) indicates that the data was not available in the cited literature. The specific compound "Thiomorpholine-3-carboxamide" was not explicitly found in the search results; the data pertains to its derivatives and related structures.

Experimental Protocols

Two common methods for assessing MMP inhibition are fluorogenic and colorimetric assays. Below are detailed protocols for both, which can be adapted for screening thiomorpholine-3-carboxamide derivatives.

Fluorogenic MMP Inhibition Assay Protocol

This protocol is based on the principle of fluorescence resonance energy transfer (FRET). A fluorogenic peptide substrate contains a fluorescent donor and a quencher moiety. Cleavage of the substrate by an MMP separates the donor and quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

Thiomorpholine-3-carboxamide derivatives (dissolved in an appropriate solvent like DMSO)

-

A known MMP inhibitor as a positive control (e.g., NNGH, GM6001)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate, e.g., 328 nm/420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the thiomorpholine derivative in DMSO.

-

Create a dilution series of the test compound in Assay Buffer.

-

Dilute the MMP enzyme to the desired concentration in ice-cold Assay Buffer.

-

Dilute the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to the "blank" wells.

-

Add 50 µL of the diluted test compound or positive control to the "inhibitor" wells.

-

Add 50 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells) to the "enzyme control" wells.

-

Add 25 µL of the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.

-

Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Colorimetric MMP Inhibition Assay Protocol

This assay utilizes a thiopeptide substrate that, upon cleavage by an MMP, releases a thiol group. This thiol group reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

Recombinant human MMP enzyme

-

Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Assay Buffer (as described above)

-

Thiomorpholine-3-carboxamide derivatives

-

A known MMP inhibitor

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions and dilutions of the thiomorpholine derivative and control inhibitor as in the fluorogenic assay.

-

Dilute the MMP enzyme in ice-cold Assay Buffer.

-

Prepare a working solution of the thiopeptide substrate and DTNB in Assay Buffer.

-

-

Assay Setup:

-

Add components to the wells in the following order: Assay Buffer (blanks), diluted test compound/control (inhibitor wells), and Assay Buffer with solvent (enzyme control).

-

Add the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding the substrate/DTNB working solution to all wells.

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 412 nm in kinetic mode at 37°C for 15-30 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition and IC50 values as described for the fluorogenic assay.

-

Visualization of Workflows and Pathways

Experimental Workflow for MMP Inhibition Assay

Caption: Workflow for a typical in vitro MMP inhibition assay.

General Signaling Pathways Regulating MMP Expression

While no direct evidence links Thiomorpholine-3-carboxamide to specific signaling pathways, MMP expression is commonly regulated by pathways such as MAPK and NF-κB. Inhibitors of these pathways can indirectly reduce MMP levels.

MAPK Signaling Pathway:

Caption: Simplified MAPK signaling cascade leading to MMP gene expression.

NF-κB Signaling Pathway:

Caption: Canonical NF-κB signaling pathway regulating MMP gene transcription.

References

- 1. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of carboxylate inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Cell-based Assays Using Thiomorpholine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential cell-based assays relevant to "Thiomorpholine-3-carboxamide" and its derivatives. Due to the limited publicly available data specifically for "Thiomorpholine-3-carboxamide," the protocols described herein are based on the activities of structurally related compounds, including L-Thiomorpholine-3-carboxylic acid and other thiomorpholine derivatives. These notes are intended to serve as a starting point for researchers investigating the biological activities of this compound class.

Potential Applications

Based on the biological activities of its structural analogs, "Thiomorpholine-3-carboxamide" may be investigated for its potential role in several therapeutic areas. Thiomorpholine derivatives have been explored as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), antagonists of the P2X7 receptor (P2X7R), and modulators of the NLRP3 inflammasome. Furthermore, the related compound L-Thiomorpholine-3-carboxylic acid has been shown to exhibit cytotoxicity through bioactivation by L-amino acid oxidase.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in a structured tabular format. The following tables are provided as templates for presenting hypothetical data for "Thiomorpholine-3-carboxamide" (TMC-AM1).

Table 1: Cytotoxicity of Thiomorpholine-3-carboxamide (TMC-AM1) in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| A549 (Human Lung Carcinoma) | MTT | 48 | 75.2 |

| THP-1 (Human Monocytic) | LDH Release | 24 | 112.5 |

| Jurkat (Human T Lymphocyte) | CellTiter-Glo | 48 | 98.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Inhibitory Activity of Thiomorpholine-3-carboxamide (TMC-AM1) in Functional Assays

| Target/Pathway | Assay Type | Cell Line | IC50 (µM) |

| TACE (TNF-α release) | ELISA | THP-1 | 45.8 |

| NLRP3 Inflammasome (IL-1β release) | ELISA | iBMDM | 62.1 |

| P2X7 Receptor (Calcium Influx) | Fluo-4 AM | HEK293-P2X7R | 88.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of "Thiomorpholine-3-carboxamide" on a selected cell line.

Materials:

-

Target cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiomorpholine-3-carboxamide (TMC-AM1)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of TMC-AM1 in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: TACE Inhibition Assay (TNF-α Release)

This protocol is designed to assess the inhibitory effect of "Thiomorpholine-3-carboxamide" on TACE activity by measuring the release of TNF-α from stimulated monocytic cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Thiomorpholine-3-carboxamide (TMC-AM1)

-

Human TNF-α ELISA kit

-

96-well plates

Procedure:

-

Cell Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate and differentiate into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of TMC-AM1. Incubate for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS and incubate for 6 hours to induce TNF-α production and release.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of TNF-α release for each concentration of TMC-AM1 and calculate the IC50 value.

Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β Release)

This protocol measures the inhibition of NLRP3 inflammasome activation by quantifying the release of IL-1β from primed macrophages.[1][2][3][4][5]

Materials:

-

Immortalized Bone Marrow-Derived Macrophages (iBMDMs)

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Thiomorpholine-3-carboxamide (TMC-AM1)

-

Mouse IL-1β ELISA kit

-

24-well plates

Procedure:

-

Cell Seeding: Seed iBMDMs at 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

-

Priming: Prime the cells with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Remove the medium and add fresh medium containing different concentrations of TMC-AM1. Incubate for 1 hour.

-

NLRP3 Activation: Add 10 µM Nigericin or 5 mM ATP to the wells and incubate for 1 hour.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of IL-1β secretion and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: TACE Signaling Pathway and Inhibition.

Caption: NLRP3 Inflammasome Activation Pathway.

Caption: Experimental Workflow for MTT Assay.

References

Application Note: Characterization of Thiomorpholine-3-carboxamide using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical procedures for the characterization of Thiomorpholine-3-carboxamide, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. The protocols focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. This guide includes predicted spectral data, experimental protocols, and a visual representation of the analytical workflow.

Introduction

Thiomorpholine-3-carboxamide is a derivative of thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms. The structural integrity and purity of such compounds are critical for their application in drug discovery and development. NMR and MS are powerful analytical techniques that provide comprehensive structural information. This application note outlines the expected spectral characteristics and provides standardized protocols for the analysis of Thiomorpholine-3-carboxamide.

Predicted NMR Spectral Data

While experimental spectra for the parent thiomorpholine are available, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Thiomorpholine-3-carboxamide. These predictions are based on the analysis of the parent thiomorpholine structure and the known effects of a carboxamide substituent at the C-3 position.

Table 1: Predicted ¹H NMR Spectral Data for Thiomorpholine-3-carboxamide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (axial & equatorial) | 2.8 - 3.2 | m | - |

| H-3 | 3.5 - 3.9 | dd | ~8, ~4 |

| H-5 (axial & equatorial) | 2.6 - 3.0 | m | - |

| H-6 (axial & equatorial) | 2.9 - 3.3 | m | - |

| NH (thiomorpholine) | 1.5 - 2.5 | br s | - |

| CONH₂ | 7.0 - 7.5 | br s | - |

Note: Chemical shifts are referenced to TMS (δ 0.00) and are solvent-dependent. Predicted values are for a deuterochloroform (CDCl₃) or similar non-polar solvent.

Table 2: Predicted ¹³C NMR Spectral Data for Thiomorpholine-3-carboxamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 28 - 32 |

| C-3 | 55 - 60 |

| C-5 | 46 - 50 |

| C-6 | 48 - 52 |

| C=O (carboxamide) | 170 - 175 |

Note: Chemical shifts are referenced to the solvent peak.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Table 3: Mass Spectrometry Data for Thiomorpholine-3-carboxamide

| Parameter | Value |

| Molecular Formula | C₅H₁₀N₂OS |

| Molecular Weight | 146.21 g/mol |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Expected [M]+• (EI) or [M+H]⁺ (ESI) | m/z 146 or m/z 147 |

Predicted Fragmentation Pattern:

The primary fragmentation of Thiomorpholine-3-carboxamide under EI-MS is expected to involve the loss of the carboxamide group or cleavage of the thiomorpholine ring. Key expected fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 102 | [M - CONH₂]⁺ |

| 74 | [C₃H₈NS]⁺ |

| 44 | [CONH₂]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Thiomorpholine-3-carboxamide sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of Thiomorpholine-3-carboxamide in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and known chemical shift ranges.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Thiomorpholine-3-carboxamide sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate ionization mode (EI for GC-MS or ESI for LC-MS).

-

Sample Introduction:

-

GC-MS: Inject the sample into the gas chromatograph. The compound will be separated on the column and then introduced into the mass spectrometer.

-

LC-MS: Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatograph for separation prior to MS analysis.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation pattern consistent with the structure of Thiomorpholine-3-carboxamide.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of Thiomorpholine-3-carboxamide.

Thiomorpholine-3-carboxamide: A Versatile Scaffold for the Development of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Thiomorpholine-3-carboxamide and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The unique structural features of the thiomorpholine ring, including its conformational flexibility and the presence of both hydrogen bond donor and acceptor capabilities, make it a privileged scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing thiomorpholine-3-carboxamide as a versatile building block in the synthesis of innovative compounds, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Application in the Development of DPP-IV Inhibitors

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-IV has emerged as a key therapeutic target for managing type 2 diabetes. The thiomorpholine scaffold has proven to be an effective core for the design of potent and selective DPP-IV inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro DPP-IV inhibitory activity of a series of L-amino acid-derived thiomorpholine amides. The data highlights the structure-activity relationship (SAR), indicating that increasing the steric bulk of the amino acid side chain enhances inhibitory potency.[1][2]

| Compound ID | R Group (from L-amino acid) | DPP-IV IC50 (µmol/L) |

| 16a | Isopropyl (from Valine) | 6.93 |

| 16b | Isobutyl (from Leucine) | 6.29 |

| 16c | tert-Butyl (from tert-Leucine) | 3.40 |